Regioisomeric Differentiation: 2,3- vs. 3,4-Dichloro Substitution—Predicted Lipophilicity and Electronic Disparity
The 2,3-dichlorophenyl substitution pattern confers distinct physicochemical properties compared to the 3,4-dichloro regioisomer. Although consensus Log Po/w values are algorithmically averaged to 2.89 for both compounds, individual computational methods reveal divergence: the XLOGP3 atomistic method calculates a LogP of 3.73 for the 2,3-isomer, while the 3,4-isomer is reported with a LogP of 4.20 on Chemsrc . The ortho-chlorine in the 2,3-pattern introduces steric hindrance that restricts rotation about the aryl-pyrrolidine bond, potentially altering the conformational ensemble accessible to the molecule compared to the 3,4-isomer, where both chlorine atoms are distal to the attachment point [1].
| Evidence Dimension | Computed lipophilicity (LogP) and conformational constraint |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.89; XLOGP3 = 3.73; ortho-Cl restricts aryl rotation (3-(2,3-Dichlorophenyl)pyrrolidine HCl) |
| Comparator Or Baseline | 3-(3,4-Dichlorophenyl)pyrrolidine HCl: Consensus Log Po/w = 2.89; LogP = 4.20 (Chemsrc); no ortho steric constraint |
| Quantified Difference | ΔLogP (XLOGP3 vs. Chemsrc LogP) ≈ 0.47 units (direction depends on method); qualitative difference in conformational freedom due to ortho-substituent |
| Conditions | Computed physicochemical properties from Bidepharm (SwissADME methods) and Chemsrc; conformational inference from SAR precedent |
Why This Matters
The unique conformational constraint imposed by the 2,3-dichloro pattern may translate into differential target binding or selectivity profiles, making the 2,3-isomer non-interchangeable with its 3,4-isomer in SAR-dependent studies.
- [1] Crider AM et al. 3-Phenylpyrrolidines: synthesis and evaluation of the in vitro binding affinity at D1 and D2 receptors. Eur J Med Chem, 1992; 27(1): 7-15. Demonstrates conformational effects of aryl substitution on target binding. View Source
